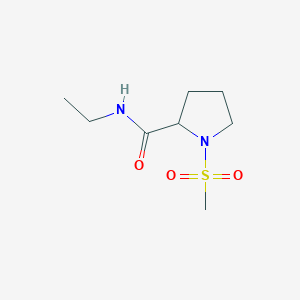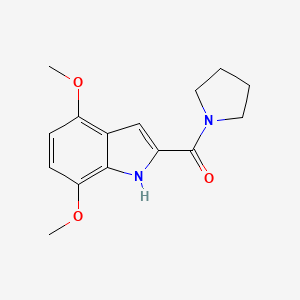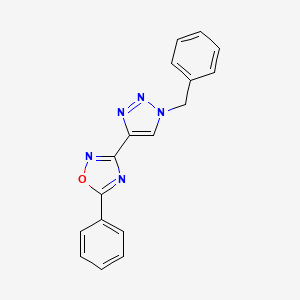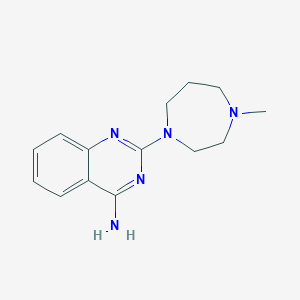
N~4~-ethyl-2,6-dimethyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-ethyl-2,6-dimethyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as EMDQ, and it has been shown to have a wide range of biochemical and physiological effects that make it useful for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of EMDQ is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. It has also been shown to modulate the immune system, which may contribute to its anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects:
EMDQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antiviral properties, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EMDQ in laboratory experiments is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various cellular processes. However, one of the limitations of using EMDQ is its toxicity. It has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on EMDQ. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another area of interest is its potential use in the development of new drugs that target specific cellular processes. Additionally, further research is needed to fully understand the mechanism of action of EMDQ and its potential applications in biomedical research.
Métodos De Síntesis
The synthesis of EMDQ is a complex process that involves several steps. One of the most common methods for synthesizing EMDQ is through the reaction of 2,6-dimethyl-4-chloroquinoline with ethylamine. This reaction produces the desired product, which can then be purified and used for further experimentation.
Aplicaciones Científicas De Investigación
EMDQ has been extensively studied in the field of biomedical research due to its potential applications as a therapeutic agent. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-ethyl-2,6-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-4-15-14(17)12-8-10(3)16-13-6-5-9(2)7-11(12)13/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJGPMOCKVVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C2C=C(C=CC2=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,6-dimethylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
methanone](/img/structure/B7548728.png)




![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)




![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)